Cas no 70200-16-7 (Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate)

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate structure
70200-16-7 structure
Product name:Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
CAS No:70200-16-7
MF:C11H13BrO3
Molecular Weight:273.123122930527
CID:4673555
PubChem ID:12566304

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

    • ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
    • AMCGFHIZMJGGHD-UHFFFAOYSA-N
    • NE48614
    • ethyl 3-(4-bromophenyl)-3-hydroxypropionate
    • Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
    • インチ: 1S/C11H13BrO3/c1-2-15-11(14)7-10(13)8-3-5-9(12)6-4-8/h3-6,10,13H,2,7H2,1H3
    • InChIKey: AMCGFHIZMJGGHD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)C(CC(=O)OCC)O

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 15
  • 回転可能化学結合数: 5
  • 複雑さ: 200
  • トポロジー分子極性表面積: 46.5

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
E904308-10mg
Ethyl 3-(4-Bromophenyl)-3-hydroxypropanoate
70200-16-7
10mg
$ 50.00 2022-06-05
Enamine
EN300-112174-5.0g
ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
70200-16-7 95%
5g
$2110.0 2023-06-09
Enamine
EN300-112174-0.05g
ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
70200-16-7 95%
0.05g
$168.0 2023-10-27
Enamine
EN300-112174-1.0g
ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
70200-16-7 95%
1g
$728.0 2023-06-09
TRC
E904308-100mg
Ethyl 3-(4-Bromophenyl)-3-hydroxypropanoate
70200-16-7
100mg
$ 275.00 2022-06-05
Enamine
EN300-112174-0.5g
ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
70200-16-7 95%
0.5g
$569.0 2023-10-27
1PlusChem
1P01A1L8-50mg
Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
70200-16-7 95%
50mg
$222.00 2025-03-18
Aaron
AR01A1TK-10g
Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
70200-16-7 95%
10g
$644.00 2025-02-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1796335-1g
Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
70200-16-7 ≥95%
1g
¥10136.00 2024-05-03
Enamine
EN300-112174-10g
ethyl 3-(4-bromophenyl)-3-hydroxypropanoate
70200-16-7 95%
10g
$3131.0 2023-10-27

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate 関連文献

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoateに関する追加情報

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (CAS No. 70200-16-7): A Key Intermediate in Modern Pharmaceutical Synthesis

Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate, identified by its CAS number 70200-16-7, is a significant compound in the realm of pharmaceutical chemistry. This ester derivative features a unique structural motif that has garnered considerable attention due to its versatile applications in drug development and synthetic organic chemistry. The presence of both a brominated aromatic ring and a hydroxyl-substituted propanoate moiety makes it a valuable intermediate for constructing complex molecular architectures.

The compound's chemical structure, characterized by the ester functional group and the hydroxyl substituent, facilitates its role as a building block in the synthesis of various pharmacologically active molecules. Specifically, the 4-bromophenyl group provides a reactive site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are pivotal in constructing biaryl frameworks prevalent in many modern drugs. Meanwhile, the hydroxyl group offers opportunities for further derivatization, including etherification or amidation, expanding its utility in medicinal chemistry.

In recent years, Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate has been increasingly utilized in the development of novel therapeutic agents. For instance, researchers have leveraged its structural features to design inhibitors targeting enzyme families involved in metabolic disorders. One notable area of investigation involves its application in synthesizing molecules that modulate polyphenol receptors, which have shown promise in treating neurodegenerative diseases. The bromine atom on the phenyl ring serves as a handle for palladium-catalyzed reactions, enabling the construction of intricate scaffolds that mimic natural products with potent biological activity.

The pharmaceutical industry has also explored this compound as a precursor for anti-inflammatory agents. By incorporating the hydroxyl and ester functionalities into drug-like molecules, scientists have generated candidates that exhibit significant activity against inflammatory pathways. Preclinical studies have demonstrated that derivatives of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate can interact with specific proteins involved in cytokine production, offering a potential therapeutic edge over existing treatments. This underscores the compound's importance as a scaffold for developing next-generation anti-inflammatory medications.

Beyond its applications in drug discovery, Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate finds utility in materials science and agrochemical research. Its ability to undergo selective functionalization makes it a valuable reagent for synthesizing polymers with tailored properties. Additionally, researchers have investigated its use in creating novel pesticides by modifying its structure to enhance bioactivity against target pests while minimizing environmental impact. These interdisciplinary applications highlight the compound's broad relevance across multiple scientific domains.

The synthesis of Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate typically involves multi-step organic transformations starting from readily available precursors. Advanced synthetic methodologies, such as asymmetric hydrogenation and flow chemistry, have been employed to improve yield and enantioselectivity. Recent advances in catalytic systems have enabled more efficient routes to this intermediate, reducing waste and energy consumption—a critical consideration in modern pharmaceutical manufacturing. Such innovations align with global efforts to promote sustainable chemistry practices.

The compound's stability under various conditions is another key factor contributing to its widespread use. Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate remains stable under standard storage conditions but may require protective measures when exposed to strong oxidizing agents or extreme temperatures. Proper handling protocols ensure its integrity throughout the synthetic process, maintaining high-quality yields essential for pharmaceutical applications. This reliability underscores why it remains a preferred choice among synthetic chemists.

In conclusion, Ethyl 3-(4-bromophenyl)-3-hydroxypropanoate (CAS No. 70200-16-7) represents a cornerstone intermediate in contemporary pharmaceutical synthesis. Its unique structural features enable diverse functionalizations, making it indispensable for developing innovative therapeutics across multiple disease areas. As research continues to uncover new applications and synthetic strategies, this compound will undoubtedly remain at the forefront of medicinal chemistry innovation—driving progress toward safer and more effective treatments for global health challenges.

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